molecular formula C9H10O3 B2577039 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol CAS No. 1843-96-5

3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol

Cat. No.: B2577039
CAS No.: 1843-96-5
M. Wt: 166.176
InChI Key: XNZJWDKUNYNOGF-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol is a heterocyclic organic compound with the molecular formula C9H10O3 It is characterized by a benzodioxepin ring structure, which consists of a benzene ring fused to a dioxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-benzenediol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding dihydro derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted benzodioxepin derivatives depending on the substituent introduced.

Scientific Research Applications

3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the benzodioxepin ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target protein, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylboronic acid
  • 3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-ylboronic acid

Uniqueness

3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol is unique due to its specific ring structure and the presence of a hydroxyl group at the 6-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydroxyl group allows for specific interactions in biological systems, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,10H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZJWDKUNYNOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1843-96-5
Record name 3,4-dihydro-2H-1,5-benzodioxepin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

63 G. of pyrogallol are dissolved with stirring in 330 ml. of absolute alcohol in a flask under a nitrogen atmosphere. 56 G. of potassium hydroxide are added to the flask and the temperature of the reaction mixture rises to 65° C. To the resulting dark-brown, clear solution, 200 g. of 1,3-dibromopropane are added dropwise a over 30 minute period. The resulting mixture is refluxed overnight with stirring. The mixture is cooled to room temperature and filtered. The ethanolic solution is evaporated to dryness and the residual oil is dissolved in 200 ml. of ether. The ether solution is washed several times with water, dried over sodium sulfate, filtered and evaporated to dryness. A dark oil, 3,4-dihydro-2H-1,5-benzodioxepin-6-ol is obtained. This oil is recrystallized from ether and petroleum ether to yield white crystals, m.p. 112°-114° C.
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